molecular formula C24H34O25 B1366595 Tetragalacturonic acid

Tetragalacturonic acid

Cat. No. B1366595
M. Wt: 722.5 g/mol
InChI Key: GOIKIOHGMNUNBL-XVJVAFNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA is a tetraisaccharide in which four alpha-D-galactopyranuronic acid units are joined via (1->4)-linkages. It has a role as a bacterial xenobiotic metabolite. It is a carbohydrate acid and a tetrasaccharide.

Scientific Research Applications

Bioinformatics and Computational Biology

Tetragalacturonic acid is indirectly involved in computational biology research. For example, platforms like Galaxy provide tools for managing and analyzing biological data, which could include studies on polysaccharides like tetragalacturonic acid (Goecks, Taylor & Nekrutenko, 2010).

Enzyme Mechanism and Structure

Research on enzymes such as polygalacturonases, which act on substrates like tetragalacturonic acid, helps in understanding enzyme mechanisms. Studies have shown structural details of these enzymes, revealing insights into their functioning and the degradation process of substances like tetragalacturonic acid (Charnock et al., 2002).

Herbal Medicine and Chinese Traditional Medicine

In the realm of herbal medicine, particularly in Chinese traditional medicine, compounds like tetragalacturonic acid are studied for their roles in herbal formulations. An example is the research on Danggui Buxue Tang, where the herbal constituents, potentially including tetragalacturonic acid derivatives, are evaluated for their therapeutic effects (Gao et al., 2007).

Nanomedicine and Drug Delivery

Tetragalacturonic acid is also relevant in nanomedicine. Studies have explored its analogs, like tetraiodothyroacetic acid, in the context of drug delivery systems for treating diseases such as cancer. These studies look into the efficacy of these systems in enhancing drug delivery and improving therapeutic outcomes (Bharali et al., 2013).

Protein Structure and Stability

Research has also been conducted on the stability and structure of proteins interacting with tetragalacturonic acid. For example, studies on the polygalacturonase enzyme from Tetracoccosporium sp. provide insights into the stability and folding of these enzymes under different conditions, which is crucial for understanding their interaction with tetragalacturonic acid (Aminzadeh et al., 2010).

Biopolymers and Regenerative Medicine

In regenerative medicine, the role of biopolymers, which may include tetragalacturonic acid or its derivatives, is explored. These materials are crucial for developing scaffolds and other structures that support tissue regeneration and healing (Furth, Atala & Van Dyke, 2007).

Photodynamic Therapy and Cancer Treatment

Tetragalacturonic acid analogs have been investigated in the context of photodynamic therapy for cancer treatment. Studies on nanocomplexes containing derivatives of tetragalacturonic acid have shown potential in enhancing the effectiveness of cancer therapies (Li et al., 2021).

Cellular Studies and Health Monitoring

Research involving tetragalacturonic acid also extends to cellular studies and health monitoring. Studies on the effects of various substances, including analogs of tetragalacturonic acid, on cellular processes such as the electroencephalogram and electrocardiogram, are important for understanding their broader health implications (Burgess et al., 2016).

Neuroprotection and Oxidative Stress

The protective effects of tetragalacturonic acid and its derivatives against oxidative stress in neuronal cells have also been studied. This research is significant for exploring potential treatments for neurological disorders and diseases (Zhang et al., 2003).

Nanobiomaterials in Tissue Engineering

In tissue engineering, nanobiomaterials, which could include derivatives of tetragalacturonic acid, are used for fabricating structures for soft tissue engineering. These materials play a critical role in the development of regenerative therapies (Mogoșanu et al., 2016).

Skin Care and Cosmetics

In the cosmetics industry, the effects of tetragalacturonic acid derivatives on skin cells, such as stimulating hyaluronic acid production, have been researched. This is crucial for developing anti-aging and skincare products (Hsu & Chiang, 2009).

properties

Product Name

Tetragalacturonic acid

Molecular Formula

C24H34O25

Molecular Weight

722.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10+,11+,12+,13-,14-,15-,16-,21-,22-,23-,24-/m0/s1

InChI Key

GOIKIOHGMNUNBL-XVJVAFNESA-N

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@@H]4[C@@H]([C@H]([C@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

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